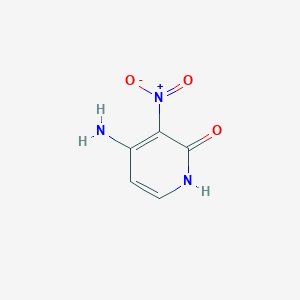

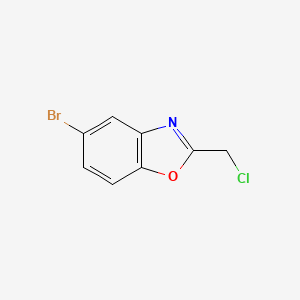

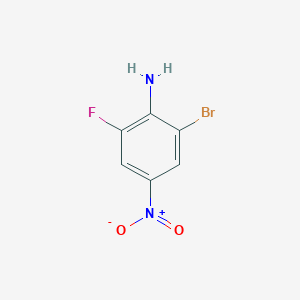

4-Amino-3-nitropyridin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

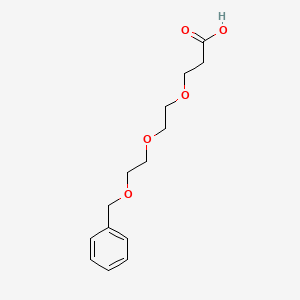

4-Amino-3-nitropyridin-2(1H)-one is a compound that is structurally related to various pyridine derivatives which have been the subject of numerous studies due to their interesting chemical properties and potential applications. The compound itself has not been directly studied in the provided papers, but its structural analogs have been investigated for their molecular and crystal structures, vibrational properties, and potential in forming complexes with various metals .

Synthesis Analysis

The synthesis of related compounds often involves the preparation of pyridine derivatives with nitro and amino substituents. For instance, the synthesis of homoleptic and heteroleptic iron(II) and ruthenium(II) complexes using 4'-nitro-2,2':6',2''-terpyridines and 4'-amino-2,2':6',2''-terpyridines has been reported . Similarly, the preparation of 4-aminopyridinium salts of dithiooxalate ligand complexes has been described, showcasing the versatility of pyridine derivatives in coordination chemistry .

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often characterized by X-ray crystallography. For example, the structure of 2-amino-4-nitropyridine was determined and found to exhibit a layered arrangement stabilized by hydrogen bonds . The crystal structures of 2-amino-4-methylpyridine nitro derivatives also revealed a layered arrangement with a dimeric motif . These studies highlight the importance of hydrogen bonding in the stabilization of the crystal structures of pyridine derivatives.

Chemical Reactions Analysis

Pyridine derivatives can participate in various chemical reactions, including the formation of coordination compounds. The synthesis of nickel(II) coordination compounds with 3- and 4-aminopyridine demonstrates the ability of these molecules to act as ligands, coordinating with metal ions to form complex structures . The reactivity of these compounds is influenced by the presence of functional groups such as nitro and amino groups, which can engage in hydrogen bonding and other interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are closely related to their molecular and crystal structures. Vibrational studies, such as IR and Raman spectroscopy, provide insights into the bonding and interactions within these compounds . The presence of nitro and amino groups contributes to the compounds' ability to form hydrogen bonds, which in turn affects their melting points, solubility, and thermal stability. Additionally, the electronic properties of these compounds, such as charge transfer characteristics, are of interest for applications in materials science .

Wissenschaftliche Forschungsanwendungen

Improving Drug Solubility

4-Amino-3-nitropyridin-2(1H)-one derivatives have been explored for their potential in improving drug solubility. A study demonstrated the use of ultrasound irradiation to form amine salts of a closely related compound, 4-hydroxy-6-methyl-3-nitropyridin-2(1H)-one, which significantly enhances solubility. This method offers advantages like reduced reaction times and the use of renewable solvents (Machado et al., 2013).

NMR Chemical Shift Studies

Research involving 4-nitropyridine N-oxide derivatives, which are structurally similar to 4-Amino-3-nitropyridin-2(1H)-one, has provided insights into the chemical shifts in NMR (Nuclear Magnetic Resonance) studies. These studies offer valuable information about the electronic structure and properties of these compounds (Puszko et al., 2013).

Biotransformation Studies

The biotransformation of related compounds, such as 2-amino-4-methyl-3-nitropyridine, has been investigated. This research sheds light on microbial transformations, yielding new compounds and revealing insights into the processes involved in the biotransformation of nitropyridine derivatives (Tully et al., 2012).

Crystal Structure Analysis

Studies on the crystal structure of 2-amino-4-nitropyridine provide insights into hydrogen bonding and molecular interactions. These investigations are crucial for understanding the solid-state properties of these compounds, which can have implications for their application in material science and pharmaceuticals (Oszust et al., 1997).

Nonlinear Optical Materials

Research on aminonitropyridines, including compounds like 2-amino-3-nitropyridine, has highlighted their potential as molecular building blocks for nonlinear optical materials. This application is particularly relevant in the field of photonics and optoelectronics (Aakeröy et al., 1998).

Synthesis of 2-Amino-5-fluoropyridines

The synthesis and characterization of derivatives like 2-chloro-5-fluoropyridine and 2-amino-5-fluoropyridine, starting from 2-amino-5-nitropyridine, have been studied. These findings contribute to the development of novel synthetic methods and the understanding of these compounds' properties (Hand & Baker, 1989).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-amino-3-nitro-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O3/c6-3-1-2-7-5(9)4(3)8(10)11/h1-2H,(H3,6,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGLDNSAKBSIEHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40563907 |

Source

|

| Record name | 4-Amino-3-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-nitropyridin-2(1H)-one | |

CAS RN |

88511-57-3 |

Source

|

| Record name | 4-Amino-3-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-Amino-2-(3-chloro-phenyl)-ethylidene]-malononitrile](/img/structure/B1282984.png)

![(Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime](/img/structure/B1283006.png)